N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-11-13(9-22-23)17-14(19-6-7-20-17)10-21-18(24)16-8-12-4-2-3-5-15(12)25-16/h2-9,11H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVALFYLLPMOEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyrazine ring: The pyrazine ring can be synthesized by cyclization reactions involving diamines and dicarbonyl compounds.
Coupling of pyrazole and pyrazine rings: The pyrazole and pyrazine rings are coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Introduction of the benzo[b]thiophene moiety: This step involves the formation of the benzo[b]thiophene ring through cyclization reactions of appropriate precursors.
Final coupling and functionalization: The final step involves coupling the benzo[b]thiophene moiety with the pyrazole-pyrazine intermediate and introducing the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Properties : Compounds containing pyrazole and thiophene moieties have been studied for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer progression .
- Antimicrobial Activity : The presence of nitrogen-containing heterocycles often correlates with antimicrobial properties, making this compound a candidate for further investigation in this area .
Case Studies and Research Findings
- Anticancer Studies : A study highlighted the synthesis of related pyrazole derivatives that exhibited significant inhibition against cancer cell lines. The mechanism was attributed to the interaction with specific molecular targets involved in cell proliferation .
- Enzyme Inhibition : Research has shown that similar compounds can act as inhibitors for key enzymes such as AMPK, which plays a critical role in cellular energy homeostasis. This suggests that N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide could also possess similar inhibitory effects .
- Molecular Modeling Studies : Computational studies have indicated that the compound can effectively bind to target proteins, demonstrating favorable binding affinities that support its potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Benzo[b]thiophene-2-carboxamide Derivatives
Several analogs share the benzo[b]thiophene-2-carboxamide scaffold but differ in substituents and side chains:
- N-(Piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide derivatives (e.g., compounds 48–54, 42–47): These feature variations in aryl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl, 4-cyanophenyl) on the benzothiophene ring and a piperidinylmethyl side chain.
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) : Replaces the pyrazine-pyrazole group with a benzimidazole-containing side chain, altering selectivity toward IDO1 (indoleamine 2,3-dioxygenase) inhibition .
- N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide (8i): Integrates a thienopyrimidine-thiomorpholine system instead of pyrazine-pyrazole, likely influencing kinase inhibition profiles .
Pyrazine-Pyrazole Hybrids
- Benzoquinazolinone 12: Contains a pyridinylmethyl group substituted with 1-methylpyrazole, linked to a benzoquinazolinone core. This compound acts as a potent M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), highlighting the pyrazole-pyridine motif’s utility in neurological targets .
- 4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide (25): Combines a quinazoline-pyrazole system with a benzamide side chain, demonstrating the versatility of pyrazole-containing scaffolds in kinase inhibition .
Pharmacological and Functional Comparisons
- Anticancer Activity: Compounds 48–54 and 42–47 showed in vitro anticancer activity, with substituents like 4-cyanophenyl (compound 53) and 4-trifluoromethoxyphenyl (compound 44) correlating with enhanced potency due to increased lipophilicity and target engagement .
- Neurological Targets: Benzoquinazolinone 12’s M1 mAChR PAM activity suggests that pyrazole-containing hybrids are viable for CNS targets, though the target compound’s pyrazine group may limit blood-brain barrier permeability compared to pyridine analogs .
Physicochemical and Structural Properties
- Lipophilicity : The target compound’s logP is likely higher than derivatives with polar substituents (e.g., compound 46 with a 4-hydroxyphenyl group) but lower than those with trifluoromethyl or tert-butyl groups (e.g., compound 54 ) .
- Solubility : Pyrazine’s nitrogen atoms may improve aqueous solubility compared to purely aromatic systems like compound 8i .
- Steric Effects : The 1-methylpyrazole group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., compound 50 ’s piperidinylphenyl group) .
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzo[b]thiophene core linked to a pyrazinyl group through a methyl bridge. The presence of the pyrazole moiety enhances its interaction with biological targets, potentially modulating various enzymatic activities and receptor functions.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays, showing effective radical scavenging activity comparable to standard antioxidants.
2. Antimicrobial Activity
The compound has been tested for its antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it has significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 μg/mL. These findings suggest potential applications in treating bacterial infections.
3. Anti-Tubercular Activity
A study focused on the anti-tubercular effects of related compounds indicated that derivatives of benzo[b]thiophene can exhibit activity against Mycobacterium tuberculosis. While specific data for this compound was not detailed, the structural similarities with active compounds suggest potential effectiveness against tuberculosis .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary docking studies suggest that the compound may interact with various enzymes and receptors involved in metabolic pathways and cellular signaling.
Case Studies
Several studies have explored the biological activity of similar compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
Intermediate preparation : A pyrazine derivative (e.g., 3-chloropyrazine) is reacted with 1-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazine-pyrazole intermediate .
Amide coupling : The intermediate is coupled with benzo[b]thiophene-2-carboxylic acid using coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA) to form the carboxamide linkage .
- Key considerations : Solvent choice (e.g., DMF for solubility), temperature control (room temperature to 80°C), and purification via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the pyrazine, pyrazole, and benzothiophene moieties. Aromatic protons appear in the δ 7.0–9.0 ppm range, while methyl groups resonate near δ 2.5–3.5 ppm .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : If crystalline, SHELX software is used to resolve the 3D structure, highlighting bond angles and intermolecular interactions .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Cellular assays : Test inhibition of kinase activity (e.g., EGFR or ALK) using ATP-competitive assays .
- Pharmacokinetics (PK) : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .
- Toxicity : Screen for cytotoxicity in HEK293 or HepG2 cells via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
Systematic substitution : Modify the pyrazole (e.g., replacing methyl with CF₃) or benzothiophene (e.g., introducing halogens) to evaluate effects on target binding .
Biophysical assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data .
- Data interpretation : Correlate electronic effects (e.g., electron-withdrawing groups on pyrazine) with improved IC50 values .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Case example : High cellular activity (nM IC50) but poor oral bioavailability due to rapid hepatic clearance .
- Methodology :
- Metabolic profiling : Use LC-MS to identify major metabolites in hepatocyte incubations .
- Prodrug design : Introduce ester moieties to enhance solubility or delay metabolism .
- Formulation optimization : Test nanoemulsions or cyclodextrin complexes to improve bioavailability .
Q. What strategies are effective in optimizing reaction yields during scale-up synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature, solvent ratio, and catalyst loading .
- Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and reproducibility .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?
- Methodology :
- Hammett analysis : Quantify electronic effects by comparing substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling) or pIC50 .
- Conformational studies : Use NOESY NMR or X-ray crystallography to assess steric hindrance in the pyrazine-benzothiophene linkage .
- DFT calculations : Predict charge distribution and frontier molecular orbitals to explain reactivity trends .
Data Analysis and Interpretation
Q. How should crystallographic data be analyzed to resolve ambiguities in molecular conformation?
- Methodology :
- SHELX refinement : Use Olex2 or WinGX to refine the structure, adjusting thermal parameters and validating via R-factor convergence (<5%) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking between benzothiophene and pyrazine) to explain packing motifs .
Q. What statistical approaches are suitable for analyzing high-throughput screening (HTS) data?
- Methodology :
- Z-factor analysis : Assess assay robustness (Z > 0.5 indicates reliable HTS) .
- Machine learning : Train SVM or random forest models on HTS data to predict bioactive scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
